molecular formula C19H25N3O4 B5468918 1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide

1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide

Cat. No.: B5468918
M. Wt: 359.4 g/mol
InChI Key: DIPAXOKPDUSCST-UHFFFAOYSA-N
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Description

The compound “1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The molecule also includes a 1,3-oxazol ring and a phenyl ring, both substituted with various functional groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring multiple rings and functional groups. The piperidine ring, a six-membered ring with one nitrogen atom, is a key structural feature. Attached to this ring is a 1,3-oxazol ring, which is a five-membered ring containing one oxygen and one nitrogen atom. This oxazol ring is substituted with a 2,5-dimethoxyphenyl group .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the current resources. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

Piperidine derivatives, such as the compound , are of significant interest in the field of medicinal chemistry. They are present in more than twenty classes of pharmaceuticals, as well as in many natural products . Therefore, the development of efficient methods for the synthesis of substituted piperidines is an important task for modern organic chemistry . Future research may focus on exploring the biological activity of this compound and its potential applications in drug development.

Properties

IUPAC Name

1-[[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-12-16(11-22-8-6-13(7-9-22)18(20)23)21-19(26-12)15-10-14(24-2)4-5-17(15)25-3/h4-5,10,13H,6-9,11H2,1-3H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPAXOKPDUSCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC(=C2)OC)OC)CN3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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